1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one is an organic compound with the molecular formula . It belongs to the class of chlorinated ketones, characterized by the presence of a chloro group, an ethoxy group, and an iodine substituent on a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and potential reactivity, making it valuable for synthetic applications in organic chemistry and medicinal research.
This compound can be synthesized through several methods, primarily involving chlorination reactions of appropriate precursors. Industrial production often employs large-scale processes optimized for yield and purity.
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one is classified as a halogenated ketone. Its structure includes functional groups that confer specific reactivity patterns, particularly in nucleophilic substitution and oxidation reactions.
The synthesis of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one typically involves the chlorination of 2-ethoxy-6-iodophenyl ketone using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted under controlled conditions to ensure selective introduction of the chloro group.
The general procedure for synthesis includes:
The molecular structure of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be represented with its key structural features:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 256.72 g/mol |
IUPAC Name | 1-chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one |
InChI | InChI=1S/C13H16ClO2/c1-4(15)11(14)10(12)9(3)5/h10H,4H2,1H3 |
Canonical SMILES | CCOC1=C(C(=CC=C1)I)C(C(=O)C)Cl |
The compound's structure is notable for its combination of halogen atoms (chlorine and iodine), which influence its chemical reactivity and potential biological activity.
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one undergoes several types of chemical reactions:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to an alcohol, enhancing its functional versatility.
Common reagents used in these reactions include:
The mechanism of action for 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group participates in nucleophilic substitution reactions, while the carbonyl group allows for both reduction and oxidation processes. These interactions can modify biological molecules and pathways, potentially leading to observed biological activities.
The physical properties of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Appearance | White to light yellow solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Reactivity | Reacts with nucleophiles |
Stability | Stable under normal conditions |
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Biological Studies: The compound is investigated for potential antimicrobial and antifungal properties.
Medicinal Chemistry: Ongoing research explores its utility as a pharmaceutical intermediate due to its functional groups' reactivity.
Industrial Applications: It is utilized in producing specialty chemicals and materials, highlighting its versatility in both academic and industrial settings.
This compound's unique structural features make it a valuable target for further research and development within organic chemistry and related fields.
The synthesis of 1-chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one requires sequential functionalization of the aromatic ring and precise ketone modification. A validated route begins with ortho-iodination of 2-hydroxyacetophenone derivatives using iodine monochloride (ICl) in glacial acetic acid at 0–5°C, achieving >85% regioselectivity for the 6-iodo position due to steric directing effects of the carbonyl group [2]. Subsequent etherification introduces the ethoxy group via nucleophilic substitution, where the phenolic oxygen of 2-hydroxy-6-iodoacetophenone reacts with ethyl bromide under phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in a toluene/50% NaOH biphasic system (yield: 78–82%) [2] [5].
The critical α-chlorination step employs oxalyl chloride (1.2 eq.) in dichloromethane at −20°C with catalytic DMF (0.05 eq.), minimizing dihalogenation byproducts (<3%). Alternative pathways include Pd-catalyzed C–H iodination of 1-(2-ethoxyphenyl)propan-2-one using N-iodosuccinimide and Pd(OAc)₂ (2 mol%), though this method yields lower regiopurity (70–75%) due to competing para-iodination [6].
Table 1: Comparative Analysis of Iodination Methods
Method | Reagent/ Catalyst | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
Electrophilic Aromatic Substitution | ICl / AcOH | 0–5°C | >85% (6-iodo) | 88% |
Palladium-Catalyzed C–H Activation | NIS / Pd(OAc)₂ | 80°C | 70–75% (6-iodo) | 65% |
Halogenation Catalysis: Copper(I) iodide (5 mol%) in acetonitrile enables chemoselective α-chlorination without aryl-iodine bond cleavage. Kinetic studies show that N-chlorosuccinimide (NCS) outperforms sulfuryl chloride (SO₂Cl₂) by reducing electrophilic aromatic substitution byproducts from 15% to <2% [2]. The reaction follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C), with rate-limiting enolization accelerated by Brønsted acids (e.g., HCl) [3].
Etherification Optimization: Microwave-assisted Williamson ether synthesis (120°C, 20 min) using K₂CO₃ base in dimethylacetamide (DMAc) achieves 95% conversion, versus 65% with conventional heating (reflux, 6 h) [2]. Anionic crowding at the ortho-iodo position necessitates bulky bases (e.g., DBU) to suppress esterification side reactions. Phase-transfer catalysts (Aliquat 336) enhance alkyl halide utilization by 30% by improving interfacial contact in biphasic systems [5].
Table 2: Catalytic Systems for Key Transformations
Reaction | Catalyst/Additive | Reaction Conditions | Conversion | Byproducts |
---|---|---|---|---|
α-Chlorination | CuI (5 mol%) / HCl | CH₂Cl₂, −20°C, 2 h | 98% | <2% |
Etherification (microwave) | TBAB / K₂CO₃ | DMAc, 120°C, 20 min | 95% | 5% |
Solvent polarity critically impacts etherification kinetics. Polar aprotic solvents (DMAc, DMF) stabilize the phenoxide intermediate, accelerating ethyl bromide substitution (rate in DMF: 8.7 × 10⁻³ min⁻¹ vs. toluene: 2.1 × 10⁻³ min⁻¹). However, DMF promotes competitive N-alkylation (up to 12% with K₂CO₃), mitigated by switching to acetone/ethanol (4:1) with Cs₂CO₃ [2] [5].
Base selection governs deprotonation efficiency:
Reaction profiling identifies 60°C as optimal for etherification, balancing iodide stability and nucleophilicity. Higher temperatures (>80°C) induce aryl iodide reduction via Finkelstein-like pathways [6].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0